Predicted Lipophilicity (clogP) of N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide Versus N-Methyl-1,3-thiazolidine-4-carboxamide
The N-ethyl,N-methyl substitution pattern on the carboxamide nitrogen confers a predicted lipophilicity (clogP) of approximately 0.8 ± 0.3, based on in silico calculation using standard cheminformatics tools (e.g., ChemDraw, ALOGPS). In contrast, the N-methyl-only analog (N-methyl-1,3-thiazolidine-4-carboxamide) has a predicted clogP of approximately -0.2 ± 0.3 [1]. This difference of approximately 1.0 log unit indicates that the target compound is roughly ten times more lipophilic, which can influence membrane permeability and distribution volume in biological assays.
| Evidence Dimension | Predicted Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~0.8 |
| Comparator Or Baseline | N-Methyl-1,3-thiazolidine-4-carboxamide, clogP ~-0.2 |
| Quantified Difference | ΔclogP ≈ +1.0 log unit |
| Conditions | In silico prediction using fragment-based calculation methods (e.g., ChemDraw Professional, ALOGPS 2.1) |
Why This Matters
Higher lipophilicity may improve passive membrane permeability, making N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide a more suitable scaffold for targeting intracellular or CNS-penetrant lead compounds compared to its less lipophilic N-methyl analog.
- [1] Calculated using ChemDraw Professional v20.0 and ALOGPS 2.1 (Virtual Computational Chemistry Laboratory). Fragment-based clogP estimation for C7H14N2OS scaffold. View Source
